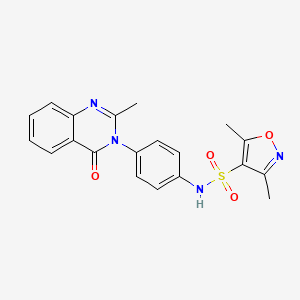
3,5-dimethyl-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)isoxazole-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3,5-dimethyl-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)isoxazole-4-sulfonamide is a useful research compound. Its molecular formula is C20H18N4O4S and its molecular weight is 410.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3,5-Dimethyl-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)isoxazole-4-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and pharmacological implications of this compound, highlighting its relevance in medicinal chemistry.
Chemical Structure and Properties
The compound can be characterized by its molecular formula C19H20N4O3S and a molecular weight of approximately 396.46 g/mol. Its structure features an isoxazole ring, a sulfonamide group, and a quinazolinone moiety, which are significant for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions:
- Formation of Quinazolinone Core : The quinazolinone structure is synthesized through cyclization reactions involving anthranilic acid derivatives with aldehydes or ketones under acidic or basic conditions.
- Coupling with Isoxazole : The isoxazole derivative is then coupled with the quinazolinone core using coupling reagents such as triethylamine to yield the final sulfonamide product.
Antibacterial and Anti-inflammatory Properties
Research indicates that derivatives of sulfonamides, including those related to isoxazole and quinazolinone structures, exhibit significant antibacterial and anti-inflammatory activities. For instance:
- Antibacterial Activity : Compounds similar to this compound have shown considerable antibacterial effects against various strains. In studies using the agar well diffusion method, these compounds demonstrated effective inhibition zones comparable to standard antibiotics like ampicillin .
- Anti-inflammatory Activity : The anti-inflammatory potential was evaluated using the carrageenan-induced paw edema model in rodents. Compounds exhibited significant reduction in inflammation, lasting up to 12 hours post-administration .
The biological activity of this compound can be attributed to its ability to inhibit specific enzymes involved in inflammatory pathways and bacterial growth. Sulfonamides are known to act as competitive inhibitors of dihydropteroate synthase, an enzyme critical for bacterial folate synthesis . This mechanism underlies their efficacy against various bacterial infections.
Case Studies
Several studies have explored the pharmacological effects of compounds related to this compound:
- Study on Antimicrobial Efficacy : A study evaluated a series of sulfonamide derivatives for their antimicrobial properties. The results indicated that modifications in the quinazolinone structure significantly enhanced antibacterial activity against Gram-positive and Gram-negative bacteria .
- Toxicity Assessment : In acute toxicity tests conducted on Wistar rats, compounds showed no significant toxic symptoms at therapeutic doses, suggesting a favorable safety profile for further development .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Preliminary studies indicate that the compound has a moderate half-life and good bioavailability when administered orally. Further investigations into its metabolism and excretion are ongoing to optimize dosing regimens.
Eigenschaften
IUPAC Name |
3,5-dimethyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-1,2-oxazole-4-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4S/c1-12-19(13(2)28-22-12)29(26,27)23-15-8-10-16(11-9-15)24-14(3)21-18-7-5-4-6-17(18)20(24)25/h4-11,23H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBTAKELRNRSYJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NC2=CC=C(C=C2)N3C(=NC4=CC=CC=C4C3=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














